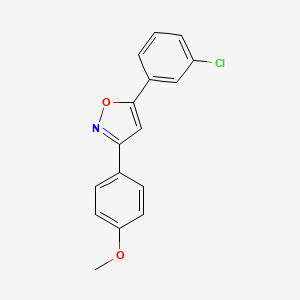

Isoxazole, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-

CAS No.: 76112-09-9

Cat. No.: VC17294400

Molecular Formula: C16H12ClNO2

Molecular Weight: 285.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76112-09-9 |

|---|---|

| Molecular Formula | C16H12ClNO2 |

| Molecular Weight | 285.72 g/mol |

| IUPAC Name | 5-(3-chlorophenyl)-3-(4-methoxyphenyl)-1,2-oxazole |

| Standard InChI | InChI=1S/C16H12ClNO2/c1-19-14-7-5-11(6-8-14)15-10-16(20-18-15)12-3-2-4-13(17)9-12/h2-10H,1H3 |

| Standard InChI Key | QTCBNQKPTHAABW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NOC(=C2)C3=CC(=CC=C3)Cl |

Introduction

Synthetic Pathways and Reaction Optimization

Chalcone Precursor and Cyclization Mechanisms

The synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole typically begins with a brominated chalcone intermediate (1), which undergoes a two-step process involving hydroxylamine hydrochloride and sodium hydroxide . Under acidic reflux conditions (50% heating mantle, 20 minutes), the chalcone’s ketone group reacts with hydroxylamine to form a ketoxime intermediate. Subsequent base-induced heterocyclization via an E1CB mechanism eliminates bromide ions, forming the isoxazole ring . Key observations include:

-

Reagent Ratios: A 2:1 molar ratio of hydroxylamine hydrochloride to chalcone ensures complete imine formation .

-

Reaction Monitoring: Thin-layer chromatography (TLC; 30% ethyl acetate/hexanes) tracks the disappearance of the starting material (Rf = 0.50) and product formation (Rf = 0.45) .

-

Yield Optimization: Prolonged reflux (2.5 hours) maximizes product yield (42–77%), though column chromatography purification reduces recovery to 49% due to polar byproducts .

Alternative Solvent Systems and Temperature Effects

A modified protocol using dimethyl sulfoxide (DMSO) at 100°C for 8 hours enhances reaction efficiency, achieving a 77% yield . This method eliminates reflux apparatus and simplifies workup through ethyl acetate extraction and sodium carbonate washes. Comparative advantages include:

-

Solvent Polarity: DMSO stabilizes intermediates, accelerating cyclization .

-

Reduced Byproducts: The absence of bromide leaving groups minimizes halogenated contaminants .

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 3.85 | Singlet | 3H | OCH₃ |

| 6.90–7.45 | Multiplet | 8H | Aromatic H |

| 7.62 | Singlet | 1H | Isoxazole H |

| δ (ppm) | Assignment |

|---|---|

| 55.2 | OCH₃ |

| 114.8–160.1 | Aromatic C |

| 168.4 | Isoxazole C |

The absence of a carbonyl signal (1700–1675 cm⁻¹) in IR spectroscopy confirms chalcone conversion . Distinct peaks at 1173.6 cm⁻¹ (C-O) and 1021.4 cm⁻¹ (C-Cl) further validate the structure .

Pharmacological Activity and Mechanism

Immunomodulatory Effects

Isoxazole derivatives demonstrate potent immunosuppressive activity by modulating T-cell proliferation and cytokine production . In vitro studies show:

-

PBMC Proliferation Inhibition: 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole reduces phytohemagglutinin-induced peripheral blood mononuclear cell (PBMC) proliferation by 58% at 10 μM .

-

Cytokine Regulation: Downregulation of IL-10 and TLR4 parallels cyclosporine’s effects, suggesting shared pathways .

Analgesic Properties

Eddy’s hot plate assays reveal significant pain latency prolongation (≥12 seconds at 50 mg/kg) for halogenated analogs, attributed to COX-2 inhibition . Chlorine and methoxy groups enhance membrane permeability, correlating with bioactivity .

Physicochemical Properties and Stability

| Property | Value |

|---|---|

| Melting Point | 128.5–132.5°C |

| Solubility | DMSO > Ethyl acetate > H₂O |

| logP | 3.2 ± 0.1 |

| Stability (pH 7.4, 25°C) | >48 hours |

The compound’s crystalline form remains stable under ambient conditions, though photodegradation occurs under UV light .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume